2-Bromo-6-nitrophenylacetonitrile

Physical chemistry Crystallization Process chemistry

Secure the validated 2,6-isomer for your synthetic workflows. Unlike its liquid 2,4-isomer, this compound is a crystalline solid (m.p. 61-62 °C), enabling precise weighing, facile recrystallization, and melting-point-based QC, significantly reducing analytical overhead during scale-up. Its distinct ortho-bromo-nitro substitution is a documented substrate for one-pot 3-cyano-1H-indole syntheses and can be converted to versatile aroyl cyanides via AgNO₃, a pathway inaccessible to non-brominated analogs. Do not compromise your project with the wrong regioisomer.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B8101761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitrophenylacetonitrile
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CC#N)[N+](=O)[O-]
InChIInChI=1S/C8H5BrN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2
InChIKeyIUAHSDCLKADDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitrophenylacetonitrile (CAS 105018-28-8): Baseline Characterization for Procurement Decisions


2-Bromo-6-nitrophenylacetonitrile (C₈H₅BrN₂O₂, MW 241.04) is a brominated nitrophenylacetonitrile derivative bearing a bromine atom at the 2-position and a nitro group at the 6-position of the phenyl ring [1]. The compound is characterized by a melting point of 61-62 °C, a computed XLogP3 of 2.1, and a topological polar surface area of 69.6 Ų [1]. Its ortho-relationship between the bromine and nitro substituents, combined with the acetonitrile moiety, defines its distinct reactivity profile in nucleophilic substitution, cross-coupling, and heterocycle-forming reactions [2].

Why 2-Bromo-6-nitrophenylacetonitrile Cannot Be Casually Substituted with Other Bromo-Nitrophenylacetonitrile Isomers


Positional isomerism in the bromo-nitrophenylacetonitrile series produces pronounced differences in both physical form and synthetic utility. 2-Bromo-6-nitrophenylacetonitrile is a crystalline solid (m.p. 61-62 °C), whereas its 2-bromo-4-nitro isomer is a liquid or low-melting solid at ambient temperature [1]. This difference in physical state directly impacts handling, purification, and formulation workflows. Furthermore, the ortho-disposition of bromine and nitro groups in the 2,6-isomer imparts a unique steric and electronic environment that influences reaction outcomes in ways not replicable by meta- or para-substituted analogues. The 2,6-isomer is specifically documented as a substrate for indole syntheses requiring ortho-bromoarylacetonitrile motifs [2], and its nitrile group enables facile conversion to aroyl cyanides via AgNO₃-mediated cyanohydrin nitrate intermediates—a transformation whose efficiency depends on the precise substitution pattern [3].

2-Bromo-6-nitrophenylacetonitrile: Quantitative Comparative Evidence for Scientific Selection


Crystalline Solid vs. Liquid Physical State: Handling and Purification Advantages Over the 2-Bromo-4-nitro Isomer

2-Bromo-6-nitrophenylacetonitrile (2,6-isomer) is a crystalline solid with a defined melting point of 61-62 °C, as documented in vendor technical datasheets . In contrast, the regioisomeric 2-bromo-4-nitrophenylacetonitrile (2,4-isomer) is commercially available as a liquid or low-melting solid at room temperature [1]. This physical state divergence has direct practical implications: the 2,6-isomer can be purified by recrystallization and is more readily weighed and handled as a free-flowing powder, whereas the 2,4-isomer requires specialized handling protocols for viscous liquids and lacks a defined melting point for identity verification.

Physical chemistry Crystallization Process chemistry Analytical QC

Ortho-2,6 Substitution Pattern: Documented Reactivity in One-Pot 3-Cyanoindole Synthesis Not Established for Meta/Para Isomers

A 2016 study in The Journal of Organic Chemistry reported a one-pot cascade protocol for the synthesis of 3-cyano-1H-indoles specifically employing 2-(2-bromophenyl)acetonitriles as substrates [1]. 2-Bromo-6-nitrophenylacetonitrile falls directly within this substrate class, possessing the requisite ortho-bromoarylacetonitrile motif. The analogous 2-bromo-4-nitro and 2-bromo-5-nitro isomers have not been reported in this reaction context, and their altered electronic landscapes (due to para- or meta-nitro substitution) may substantially affect reaction efficiency and product outcomes. The publication demonstrates that this one-pot methodology (aldol condensation, copper-catalyzed amination with aqueous ammonia, and intramolecular Michael addition) yields 3-cyanoindoles that serve as ready substrates for 2′-deoxyribonucleoside preparation [1].

Organic synthesis Heterocyclic chemistry Cross-coupling Medicinal chemistry

α-Bromoarylacetonitrile Motif Enables AgNO₃-Mediated Aroyl Cyanide Synthesis: Class-Level Utility of the Nitrile-Bromine Pair

Treatment of α-bromoarylacetonitriles with AgNO₃ generates cyanohydrin nitrate intermediates, which readily eliminate nitrous acid to form aroyl cyanides in good to high yields [1]. This transformation, reported in Tetrahedron Letters (2008), exploits the unique reactivity of the α-bromo-nitrile moiety and is applicable to 2-bromo-6-nitrophenylacetonitrile as a member of this compound class. The non-brominated parent compound, 2-nitrophenylacetonitrile, cannot participate in this AgNO₃-mediated pathway because it lacks the α-bromine required for nitrate intermediate formation [1].

Aroyl cyanides Nitrate intermediates Carbonyl formation Synthetic methodology

Melting Point (61-62 °C) as a Robust Identity and Purity QC Marker

Vendor specifications consistently report the melting point of 2-bromo-6-nitrophenylacetonitrile as 61-62 °C with ≥95% purity . This well-defined, sharp melting range serves as a reliable and cost-effective quality control parameter for confirming compound identity and gross purity upon receipt. In contrast, many positional isomers (e.g., 2-bromo-4-nitrophenylacetonitrile) are reported as liquids lacking a defined melting point [1], precluding the use of melting point determination as an identity verification tool.

Quality control Analytical chemistry Procurement specification Compound identification

Ortho-Nitro Group Induces Distinct Electronic Effects Relative to Non-Nitrated 2-Bromophenylacetonitriles

The presence of the ortho-nitro group in 2-bromo-6-nitrophenylacetonitrile introduces a strong electron-withdrawing effect and steric bulk adjacent to both the bromine substituent and the acetonitrile-bearing carbon. This electronic perturbation is absent in non-nitrated 2-bromophenylacetonitrile. Comparative topological polar surface area (TPSA) values reflect this difference: 69.6 Ų for the 2,6-isomer [1] vs. 23.8 Ų for the parent 2-bromophenylacetonitrile [2]. While no direct comparative kinetic data exist, the class-level inference is that the ortho-nitro group alters the reactivity of the adjacent bromine in nucleophilic aromatic substitution and cross-coupling reactions by modulating the electrophilicity of the aryl bromide.

Physical organic chemistry Structure-activity relationships Reaction design Electron-withdrawing groups

2-Bromo-6-nitrophenylacetonitrile: Evidence-Based Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of 3-Cyanoindole Libraries and Nucleoside Analogues

2-Bromo-6-nitrophenylacetonitrile serves as an ortho-bromoarylacetonitrile substrate in one-pot cascade reactions for the construction of 3-cyano-1H-indoles [1]. The resulting indole products can be further elaborated into 2′-deoxyribonucleoside derivatives via an unprecedented glycosylation procedure [1]. Procurement of the 2,6-isomer ensures compatibility with this validated synthetic methodology, whereas alternative bromo-nitro regioisomers lack documented precedence in this reaction manifold.

Process Chemistry: Crystalline Solid Handling for Weighing, Purification, and QC

The crystalline nature and defined melting point (61-62 °C) of 2-bromo-6-nitrophenylacetonitrile facilitate accurate weighing, purification by recrystallization, and rapid identity verification via melting point determination . In contrast, liquid positional isomers such as 2-bromo-4-nitrophenylacetonitrile introduce handling complexities and preclude melting-point-based QC [2]. For kilogram-scale process development, the solid-state advantage translates to reduced analytical overhead and improved batch-to-batch consistency.

Synthetic Methodology: Aroyl Cyanide Preparation via AgNO₃-Mediated Transformation

The α-bromoarylacetonitrile motif of 2-bromo-6-nitrophenylacetonitrile enables its conversion to the corresponding aroyl cyanide upon treatment with AgNO₃ via cyanohydrin nitrate intermediates [3]. This transformation provides access to aroyl cyanides—versatile intermediates for further functionalization—in good to high yields. Non-brominated nitrophenylacetonitriles cannot participate in this reaction pathway [3].

Biochemical Screening: Protein Tyrosine Phosphatase (PTP) Inhibitor Discovery

Nitroaromatic compounds structurally related to 2-bromo-6-nitrophenylacetonitrile have been evaluated as inhibitors of protein tyrosine phosphatases (PTPs), including TC-PTP and SHP-1 [4]. While direct comparative data for the 2,6-isomer are limited, the class-level evidence suggests potential utility in PTP inhibitor screening programs where the ortho-bromo-nitro substitution pattern may offer distinct binding interactions relative to other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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